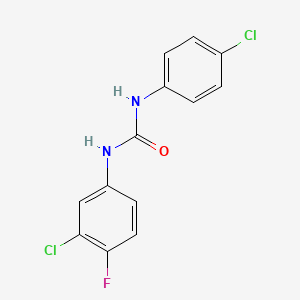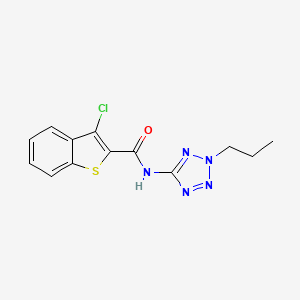
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that possesses unique properties, making it an attractive molecule for scientific research.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or receptors in the body. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In weeds, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the activity of photosystem II, a protein complex that is essential for photosynthesis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to induce apoptosis and cell cycle arrest. In animal models, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce inflammation and oxidative stress. In weeds, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit photosynthesis and growth.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by changing its chemical structure. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is also stable under a wide range of conditions, making it an attractive molecule for various applications.
However, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea also has some limitations. It is relatively expensive compared to other compounds, and its toxicity profile is not fully understood. Therefore, caution must be exercised when handling and using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea and to optimize its chemical structure for maximum efficacy. In agriculture, further studies are needed to evaluate the potential use of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea as a herbicide and growth regulator in crops. In material science, further studies are needed to explore the potential use of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea as a building block for the synthesis of novel materials.
Conclusion:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea, or N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea, is a urea derivative that possesses unique properties, making it an attractive molecule for scientific research. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Although the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, it has been shown to possess various biochemical and physiological effects. Further studies are needed to explore the potential applications of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in various fields and to optimize its chemical structure for maximum efficacy.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized using a straightforward procedure. The synthesis involves the reaction of 2,4-dimethoxyaniline with 4-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and ammonia. The final product is obtained after purification and recrystallization.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide. It has been reported to inhibit the growth of weeds by interfering with their photosynthesis process. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been studied for its potential use as a growth regulator in crops.
In material science, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential use as a building block for the synthesis of novel materials. It has been reported to possess unique properties that make it an attractive molecule for the design of new materials.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-16-14(8-10)18-15(19)17-12-5-4-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDRSIQXSONOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)



![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)

